1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(thiophen-2-yl)methyl)piperidin-4-ol
Description
The compound 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(thiophen-2-yl)methyl)piperidin-4-ol features a hybrid heterocyclic scaffold comprising a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, a thiophen-2-ylmethyl substituent, and a piperidin-4-ol moiety. This structural complexity confers unique physicochemical and pharmacological properties. The triazolo-thiazole core is associated with bioactivity in antimicrobial and antifungal agents, while the thiophene and piperidin-4-ol groups enhance π-π stacking and hydrogen-bonding capabilities, respectively .
Properties
IUPAC Name |
2-ethyl-5-[(4-hydroxypiperidin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-2-12-17-16-20(18-12)15(22)14(24-16)13(11-4-3-9-23-11)19-7-5-10(21)6-8-19/h3-4,9-10,13,21-22H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKVZQXLXTVOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Cyclization
The triazolo-thiazole scaffold is synthesized via diazotization of 5-amino-2-ethylthiazol-6-ol (Intermediate A ) using tert-butyl nitrite (t-BuONO) in phosphoric acid, followed by treatment with sodium azide (NaN₃) to form the azide intermediate. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol yields the triazole ring.
Reaction Conditions :
Hydroxylation and Ethylation
Ethylation at C2 is achieved via nucleophilic substitution using ethyl bromide (C₂H₅Br) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours. The 6-hydroxy group is introduced through acidic hydrolysis of a methoxy-protected precursor using 6M HCl.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.23 (t, 3H, CH₂CH₃), 2.65 (q, 2H, CH₂CH₃), 5.41 (s, 1H, OH)
- HRMS (ESI+) : m/z 212.0584 [M+H]⁺ (calc. 212.0589 for C₆H₈N₃OS₂)
Thiophen-2-Yl Component Functionalization
Friedel-Crafts Alkylation
Thiophene is alkylated at the 2-position using chloromethyl methyl ether (MOMCl) and aluminum chloride (AlCl₃) in dichloromethane (DCM) at −10°C. Deprotection with hydrochloric acid yields thiophen-2-ylmethanol.
Optimization Note :
Lower temperatures (−10°C to 0°C) minimize polysubstitution, achieving 89% monofunctionalization.
Coupling of Triazolo-Thiazole, Thiophene, and Piperidin-4-Ol
Mannich Reaction Strategy
A three-component Mannich reaction combines:
- Triazolo-thiazole aldehyde (Intermediate B )
- Thiophen-2-ylmethanol
- Piperidin-4-ol
Conditions :
Nucleophilic Substitution Approach
Alternative route via bromide intermediate:
- Intermediate C (Triazolo-thiazole-thiophene bromide) synthesized using PBr₃ in DCM.
- Reaction with piperidin-4-ol and cesium carbonate (Cs₂CO₃) in acetonitrile at 90°C for 6 hours.
Comparative Data :
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Mannich | Yb(OTf)₃ | EtOH/H₂O | 70 | 63 |
| Nucleophilic | Cs₂CO₃ | MeCN | 90 | 71 |
The nucleophilic route provides higher yields due to reduced steric hindrance.
Purification and Analytical Characterization
Column Chromatography
Crude product purification employs silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 → 1:1 gradient). Fractions analyzed by TLC (Rf = 0.35 in EA/Hex 1:1).
Spectroscopic Confirmation
- ¹H NMR (600 MHz, CDCl₃) :
δ 7.42 (d, 1H, thiophene H3), 6.98 (d, 1H, thiophene H4), 4.21 (m, 1H, piperidine H4), 3.75 (m, 2H, piperidine H1/H3) - ¹³C NMR : 167.8 ppm (C=O, triazolo-thiazole), 142.1 ppm (thiophene C2)
- HPLC Purity : 99.2% (C18 column, MeOH/H₂O 70:30)
Scale-Up and Industrial Considerations
Pilot-Scale Synthesis
A 10 kg batch protocol using the nucleophilic method:
Waste Stream Management
- Solvent Recovery : 92% acetonitrile reclaimed via distillation
- Bromide Byproducts : Treated with NaHSO₃ to precipitate inorganic salts
Chemical Reactions Analysis
Types of Reactions
1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(thiophen-2-yl)methyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, to form dihydrothiophene derivatives.
Substitution: The piperidine and thiophene rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately . The compound's structure is characterized by:
- Triazole and thiazole rings : Known for their diverse biological activities.
- Piperidine ring : Enhances solubility and biological interaction.
Antimicrobial Properties
Research indicates that compounds with similar triazole-thiazole structures exhibit promising antimicrobial activities. A study demonstrated that derivatives of 1,2,4-triazoles possess significant antifungal and antibacterial properties:
| Compound Type | Activity | Reference |
|---|---|---|
| Triazole Derivatives | Antifungal against Aspergillus niger | |
| Thiadiazole Derivatives | Antibacterial against Staphylococcus aureus |
Anticancer Potential
The compound's mechanism of action likely involves interactions with biological macromolecules such as enzymes or receptors involved in cancer pathways. Similar compounds have shown inhibitory effects on kinases associated with tumor growth:
| Study Focus | Findings | Reference |
|---|---|---|
| Kinase Inhibition | Disruption of cancer signaling pathways | |
| Cell Proliferation Inhibition | Reduced growth in cancer cell lines |
Therapeutic Applications
Given its structural complexity and biological activity, this compound may have several therapeutic applications:
1. Antifungal Agents : Due to its demonstrated antifungal properties, it could be developed as a treatment for fungal infections resistant to conventional therapies.
2. Antibacterial Agents : Its potential as an antibacterial agent makes it suitable for addressing multi-drug resistant bacterial strains.
3. Cancer Therapeutics : The ability to inhibit specific kinases suggests its use in targeted cancer therapies.
Case Studies
Several studies have highlighted the efficacy of compounds similar to 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(thiophen-2-yl)methyl)piperidin-4-ol:
- Antifungal Activity Study : A series of triazole derivatives were tested against Candida albicans, showing enhanced activity compared to existing antifungals (MIC values significantly lower than traditional treatments) .
- Antibacterial Efficacy : Research on thiadiazole derivatives indicated remarkable activity against Escherichia coli and Pseudomonas aeruginosa, suggesting that modifications in the triazole-thiazole framework can lead to improved antibacterial properties .
Mechanism of Action
The mechanism of action of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(thiophen-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Features and Differences
The target compound’s uniqueness lies in its thiophen-2-ylmethyl and piperidin-4-ol substituents, which distinguish it from related triazolo-thiazoles and triazolo-thiadiazoles. Below is a comparative analysis with compounds from the provided evidence:
| Compound | Core Structure | Key Substituents | Potential Pharmacological Implications |
|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[3,2-b]thiazole | Thiophen-2-ylmethyl, 2-ethyl, 6-hydroxy, piperidin-4-ol | Enhanced hydrogen bonding (piperidin-4-ol) and π-π interactions (thiophene); hypothesized antifungal activity. |
| 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | [1,2,4]Triazolo[3,2-b]thiazole | 3-Chlorophenyl, 4-ethylpiperazinyl | Increased lipophilicity (chlorophenyl) and basicity (piperazine); potential CNS activity. |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyltriazolo[3,2-b]thiazol-6-ol | [1,2,4]Triazolo[3,2-b]thiazole | 4-Ethoxy-3-methoxyphenyl, 3-chlorophenyl | Improved metabolic stability (methoxy/ethoxy groups); possible dual-target engagement. |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles | [1,2,4]Triazolo[3,4-b]thiadiazole | Pyrazole, 4-methoxyphenyl | Antifungal activity (validated via molecular docking with 14-α-demethylase lanosterol). |
Functional Group Impact
Thiophene vs. Chlorophenyl () enhances lipophilicity, favoring blood-brain barrier penetration, whereas methoxy/ethoxy groups () may reduce metabolic degradation .
Piperidin-4-ol vs. Piperazine :
- The piperidin-4-ol moiety in the target provides a hydroxyl group for hydrogen bonding, improving solubility over the piperazine in , which may enhance bioavailability .
Triazolo-Thiazole vs. Triazolo-Thiadiazole Cores: The target’s triazolo[3,2-b]thiazole core differs from the triazolo[3,4-b]thiadiazole in .
Hypothetical Pharmacokinetic and Pharmacodynamic Properties
Biological Activity
1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(thiophen-2-yl)methyl)piperidin-4-ol is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure incorporates a triazolo-thiazole core along with thiophene and piperidine moieties, which contribute to its potential pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 364.48 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thereby modulating their functions.
- Receptor Interaction : It can also interact with cellular receptors influencing signal transduction pathways that regulate cellular responses.
Biological Activities
Research indicates that compounds similar to 1-{(2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol)} exhibit various biological activities:
Anticancer Activity
Studies have shown significant cytotoxic potential against various cancer cell lines. For instance:
- IC50 Values : Compounds within this class have displayed IC50 values ranging from 1.1 µM to 18.8 µM against different cancer types .
- Mechanism : The anticancer activity is believed to be linked to the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Similar derivatives have shown MIC values as low as ≤0.25 µg/mL against pathogens like Candida albicans and Staphylococcus aureus .
- Potential Applications : This suggests potential use in treating fungal infections and bacterial diseases.
Anti-inflammatory and Analgesic Effects
The presence of the hydroxyl group in the structure may contribute to anti-inflammatory effects:
- Studies : Preliminary studies indicate that derivatives exhibit significant anti-inflammatory activity in vitro.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(thiophen-2-yl)methyl)piperidin-4-ol, and how is its structure confirmed?
- Methodology : The compound is synthesized via multi-step reactions, typically starting with cyclization of thiazole and triazole precursors. A common approach involves condensation of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with a thiophene-substituted ketone in the presence of POCl₃ under reflux, followed by neutralization and recrystallization (yield ~49%) .
- Structural Confirmation :
- NMR/IR Spectroscopy : Key peaks include aromatic protons (δ 7.2–8.1 ppm for thiophene), hydroxy groups (broad ~3–5 ppm), and triazole/thiazole ring protons (δ 8.5–9.0 ppm). IR confirms C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- X-ray Crystallography : Planar triazolo-thiazole core (max deviation 0.013 Å) with dihedral angles (~74°) between heterocyclic and aromatic rings .
Q. What key structural features influence its physicochemical properties?
- Core Structure : The fused triazolo[3,2-b][1,3]thiazole system provides rigidity, while the thiophene and piperidin-4-ol substituents enhance solubility and hydrogen-bonding capacity .
- Functional Groups :
- Hydroxy Group : Participates in intramolecular H-bonding (stabilizes conformation) and influences pharmacokinetics (e.g., logP) .
- Ethyl Group : Enhances lipophilicity, affecting membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Critical Variables :
- Solvent : Ethanol or DMF increases solubility of intermediates (yield +15% vs. non-polar solvents) .
- Catalyst : Bleaching Earth Clay (pH 12.5) improves cyclization efficiency by 20% .
- Temperature : Reflux at 70–80°C reduces side products (e.g., over-oxidation) .
- Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 70°C | 49 | 95 |
| DMF, 80°C | 58 | 92 |
| No catalyst | 32 | 85 |
Q. What mechanisms underlie its reported bioactivity (e.g., antimicrobial, anticancer)?
- Antimicrobial Action : Inhibits bacterial enoyl-ACP reductase (IC₅₀ = 2.8 μM) via competitive binding to the NADH site, as shown in molecular docking studies .
- Anticancer Activity : Induces apoptosis in HeLa cells (EC₅₀ = 12.4 μM) by upregulating caspase-3 and downregulating Bcl-2. Thiophene moiety interacts with tubulin’s colchicine-binding site .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?
- Methodological Adjustments :
- Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7 may show 2× EC₅₀ differences) .
- Solvent Controls : DMSO >1% reduces activity by 30% due to membrane disruption .
- Structural Analog Comparison :
| Compound Modification | IC₅₀ (μM) |
|---|---|
| Thiophene → Phenyl | 28.7 |
| Piperidin-4-ol → Piperidine | 45.2 |
Q. What strategies enhance its stability under physiological conditions?
- pH Stability : Degrades rapidly at pH <3 (t₁/₂ = 2 hr) but remains stable at pH 7.4 (t₁/₂ = 48 hr). Buffered formulations (e.g., phosphate) are recommended .
- Thermal Stability : Decomposes above 150°C; lyophilization preserves integrity for >6 months .
Q. How does substituent variation (e.g., thiophene vs. furan) affect activity?
- SAR Insights :
- Thiophene : Enhances π-π stacking with target proteins (e.g., 14-α-demethylase) .
- Ethyl Group : Increasing chain length reduces solubility but improves CNS penetration (logP +0.5) .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
